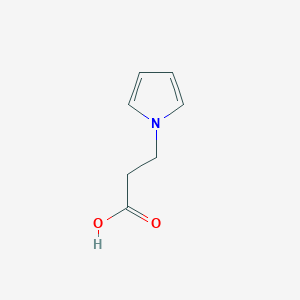

3-(1H-pyrrol-1-yl)propanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJWSGHNRLPGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157614-81-8 | |

| Record name | Poly(pyrrole-N-propionic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157614-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10305038 | |

| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-06-3 | |

| Record name | 89059-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols for the synthesis of 3-(1H-pyrrol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthetic strategies, complete with reaction parameters, purification methods, and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 89059-06-3[1][2] |

| Molecular Formula | C₇H₉NO₂[1][2] |

| Molecular Weight | 139.15 g/mol [1][3] |

| Appearance | Solid[2] |

| Melting Point | 59-64 °C |

| Boiling Point | 125-135 °C (at 3 Torr) |

| Density | 1.14±0.1 g/cm³ (Predicted) |

Synthetic Protocols

Three primary synthetic routes have been identified for the preparation of this compound. These methods are:

-

Hydrolysis of 1-(2-cyanoethyl)pyrrole: A two-step process involving the cyanoethylation of pyrrole followed by hydrolysis of the resulting nitrile.

-

Michael Addition of Pyrrole to an Acrylate Ester: A conjugate addition reaction followed by hydrolysis of the ester to yield the carboxylic acid.

-

N-Alkylation of Pyrrole with a 3-Halopropanoate Ester: A direct alkylation of the pyrrole nitrogen followed by ester hydrolysis.

The following sections provide detailed experimental protocols for each of these synthetic strategies.

Protocol 1: Synthesis via Hydrolysis of 1-(2-cyanoethyl)pyrrole

This is a widely utilized method that proceeds in two distinct steps: the formation of the nitrile intermediate and its subsequent hydrolysis.

Step 1: Synthesis of 3-(1H-pyrrol-1-yl)propanenitrile

This step involves the aza-Michael addition of pyrrole to acrylonitrile.

Reaction Scheme:

Caption: Aza-Michael addition of pyrrole to acrylonitrile.

Experimental Protocol:

A detailed experimental protocol for this step is not yet fully established in the reviewed literature. However, a general procedure would involve the reaction of pyrrole with acrylonitrile in the presence of a base catalyst.

Step 2: Hydrolysis of 3-(1H-pyrrol-1-yl)propanenitrile

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

Protocol 2: Synthesis via Michael Addition and Subsequent Hydrolysis

This pathway involves the initial formation of an ester intermediate through a Michael addition, which is then hydrolyzed.

Step 1: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)propanoate

Reaction Scheme:

Caption: Michael addition of pyrrole to ethyl acrylate.

Experimental Protocol:

A specific, reproducible protocol for this reaction is not detailed in the available search results. Generally, this reaction is carried out using a base catalyst in a suitable solvent.

Step 2: Hydrolysis of Ethyl 3-(1H-pyrrol-1-yl)propanoate

Reaction Scheme:

Caption: Hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

Detailed experimental conditions for the hydrolysis of this specific ester are not available in the searched literature. Standard ester hydrolysis procedures using acidic or basic conditions would be applicable.

Protocol 3: Synthesis via N-Alkylation and Hydrolysis

This method involves the direct alkylation of the pyrrole nitrogen with an ester of a 3-halopropanoic acid, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-(1H-pyrrol-1-yl)propanoate

Reaction Scheme:

Caption: N-alkylation of pyrrole with ethyl 3-bromopropanoate.

Experimental Protocol:

A general procedure for the N-alkylation of pyrroles involves deprotonation with a suitable base to form the pyrrolide anion, which then reacts with the alkylating agent.[4] Specific conditions for this reaction to synthesize the target ester were not found.

Step 2: Hydrolysis of Ethyl 3-(1H-pyrrol-1-yl)propanoate

This step is identical to the hydrolysis step in Protocol 2.

Purification and Characterization

Purification:

The final product, this compound, is a solid and can be purified by recrystallization.

Characterization Data:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Technique | Data |

| ¹H NMR | Awaiting experimental data from literature. |

| ¹³C NMR | Awaiting experimental data from literature. |

| Mass Spectrometry | Awaiting experimental data from literature. |

Note: Specific, experimentally derived NMR and mass spectrometry data for this compound were not available in the searched literature. The table will be updated as this information becomes available.

Logical Workflow for Synthesis

The overall synthetic strategy, regardless of the chosen protocol, follows a logical progression from starting materials to the final product.

Caption: General workflow for the synthesis of the target compound.

References

In-depth Technical Guide: NMR Spectroscopic Data of 3-(1H-pyrrol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(1H-pyrrol-1-yl)propanoic acid. Due to the limited availability of experimentally derived public data, this guide presents predicted NMR data obtained from computational models, offering a valuable resource for the identification and characterization of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established computational algorithms and provide a reliable estimation for spectral analysis.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~6.65 | Triplet | 2H | H-2, H-5 (Pyrrole) |

| ~6.15 | Triplet | 2H | H-3, H-4 (Pyrrole) |

| ~4.25 | Triplet | 2H | -N-CH₂ -CH₂-COOH |

| ~2.80 | Triplet | 2H | -N-CH₂-CH₂ -COOH |

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C OOH |

| ~121.0 | C -2, C -5 (Pyrrole) |

| ~108.5 | C -3, C -4 (Pyrrole) |

| ~45.0 | -N-CH₂ -CH₂-COOH |

| ~34.0 | -N-CH₂-CH₂ -COOH |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts if required by the spectrometer.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

-

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:

-

Number of scans: 16-64

-

Spectral width: 16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

Acquire the ¹³C NMR spectrum. Typical parameters might include:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Spectral width: 240 ppm

-

Proton decoupling to simplify the spectrum.

-

Data Processing

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for all signals.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with atom numbering to facilitate the correlation of NMR signals with specific atoms in the molecule.

Mass Spectrometry Analysis of 3-(1H-pyrrol-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)propanoic acid is a heterocyclic compound incorporating a pyrrole ring and a propanoic acid side chain. As a molecule with potential relevance in medicinal chemistry and materials science, a thorough understanding of its analytical profile is crucial for its identification, characterization, and quantification. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing detailed information on the molecule's mass, structure, and fragmentation behavior. This guide offers an in-depth overview of the mass spectrometric analysis of this compound, including proposed fragmentation patterns, experimental protocols, and data interpretation.

Molecular Profile

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| CAS Number | 89059-06-3 | [1][2] |

Mass Spectrometry Analysis

The mass spectrometric behavior of this compound is dictated by the interplay between the pyrrole nucleus and the propanoic acid side chain. The choice of ionization technique significantly influences the resulting mass spectrum.

Ionization Techniques:

-

Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize the analyte, leading to extensive fragmentation. This "fingerprint" spectrum is highly valuable for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution. It typically produces protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation, making it ideal for accurate molecular weight determination and for use with liquid chromatography (LC-MS).

Proposed Fragmentation Pathway (Electron Ionization)

While a publicly available, experimentally verified mass spectrum for this compound is not readily found, a probable fragmentation pathway under electron ionization (EI) can be proposed based on established fragmentation patterns of carboxylic acids and N-substituted pyrroles.

The molecular ion ([C_7H_9NO_2]^+\cdot) at m/z 139 would be the parent ion. Key fragmentation steps are likely to include:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH radical, resulting in a fragment at m/z 94 . This fragment, ([C_6H_8N]^+), corresponds to the N-ethylenepyrrole cation.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carboxyl group can lead to the loss of an ethyl radical, though this is generally less favored than the loss of the entire carboxyl group.

-

McLafferty Rearrangement: For carboxylic acids with a gamma-hydrogen, a McLafferty rearrangement is a characteristic fragmentation. In this molecule, a hydrogen from the pyrrole ring could potentially be transferred to the carbonyl oxygen, followed by the elimination of a neutral molecule.

-

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions.

A proposed fragmentation pathway is visualized below:

Caption: Proposed Electron Ionization fragmentation pathway.

Quantitative Data Summary (Hypothetical EI Spectrum):

Based on the fragmentation of similar structures, the following table summarizes the expected major ions and their potential relative abundances in an EI mass spectrum.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 139 | ([C_7H_9NO_2]^+\cdot) (Molecular Ion) | Moderate |

| 94 | ([C_6H_8N]^+) | High (Potentially Base Peak) |

| 67 | ([C_4H_5N]^+\cdot) (Pyrrole Cation) | Moderate to High |

| 45 | ([COOH]^+) | Moderate |

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This protocol is suitable for the analysis of this compound, potentially after derivatization to increase volatility.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

-

For increased volatility and thermal stability, derivatization can be performed. A common method for carboxylic acids is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Filter the solution through a 0.2 µm syringe filter.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of organic acids.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

This protocol is suitable for analyzing the compound without derivatization.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water mixture) to a concentration of 1 mg/mL.

-

Filter the solution through a 0.2 µm syringe filter.

-

-

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

-

LC-MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Capillary Voltage: 3500 V.

-

Mass Scan Range: m/z 50-500.

-

Signaling Pathways

A comprehensive search of available scientific literature and databases did not yield any specific information regarding the involvement of this compound in biological signaling pathways. Further research would be required to elucidate any potential biological activity.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. While GC-MS with electron ionization provides rich structural information through fragmentation, LC-MS with electrospray ionization is advantageous for determining the accurate molecular weight of the intact molecule. The proposed fragmentation pathway and experimental protocols in this guide serve as a valuable resource for researchers in the identification and characterization of this compound. Further experimental work is necessary to confirm the detailed fragmentation patterns and to explore the potential biological roles of this molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrrol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-pyrrol-1-yl)propanoic acid. The information herein is intended to support research and development activities, offering key data points, experimental methodologies, and conceptual workflows relevant to the study of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for a range of applications, from experimental design to computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 139.15 g/mol | [1][4] |

| Melting Point | 59-64 °C | [1][2][6] |

| Boiling Point | 287.8 °C at 760 mmHg; 125-135 °C at 3 Torr | [1][2][6] |

| Density | 1.14 g/cm³ (Predicted) | [1][2] |

| pKa | 3.94 ± 0.10 (Predicted) | [2] |

| Flash Point | 127.9 °C | [1] |

| InChI Key | RZJWSGHNRLPGHP-UHFFFAOYSA-N | [1][3][4][5] |

| Canonical SMILES | C1=CN(C=C1)CCC(=O)O | [1] |

| Appearance | Solid | [3] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for the synthesis and characterization of this compound, based on established chemical principles for similar compounds.

2.1. Synthesis of this compound

A common synthetic route for N-substituted pyrroles involves the reaction of a pyrrole salt with an appropriate alkyl halide. The following is a representative protocol.

-

Materials: Pyrrole, potassium hydroxide, 3-bromopropanoic acid, dimethylformamide (DMF), diethyl ether, hydrochloric acid, magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole in anhydrous DMF.

-

Cool the solution in an ice bath and add powdered potassium hydroxide portion-wise with stirring.

-

Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the potassium salt of pyrrole.

-

Dissolve 3-bromopropanoic acid in a minimal amount of anhydrous DMF and add it dropwise to the pyrrole salt solution.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

2.2. Characterization of this compound

The identity and purity of the synthesized compound can be confirmed using a variety of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should confirm the presence of protons on the pyrrole ring and the propanoic acid chain, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR spectroscopy will show distinct signals for the carbon atoms in the pyrrole ring, the aliphatic chain, and the carboxylic acid group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the C-H stretching of the pyrrole ring, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the acid group.

-

Visualized Workflows and Pathways

3.1. General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

3.2. Potential Biological Activity: Anti-inflammatory Action

While specific biological data for this compound is limited, compounds containing an aryl propionic acid moiety are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The following diagram illustrates this general mechanism.

Caption: General mechanism of anti-inflammatory action for aryl propionic acid derivatives.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1H-Pyrrole-1-propanoic acid | C7H9NO2 | CID 297621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 89059-06-3 [matrix-fine-chemicals.com]

- 6. 89059-06-3 CAS MSDS (1H-PYRROLE-1-PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-pyrrol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 3-(1H-pyrrol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported physical characteristics with a comparative analysis of a structurally similar molecule, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, to infer potential solubility and stability profiles. Detailed experimental protocols for determining these properties are also provided to facilitate further research and application in drug development and other scientific endeavors.

Physicochemical Properties

This compound is a pyrrole derivative with a propanoic acid substituent at the nitrogen atom of the pyrrole ring. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 59-64 °C | [2][4] |

| Boiling Point | 125-135 °C (at 3 Torr) | [4] |

| Predicted pKa | 3.94 ± 0.10 | [4] |

Solubility Profile

Comparative Solubility Analysis

To provide a more quantitative insight, the following table presents the solubility data for a structurally related compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, which was experimentally determined over a temperature range of 271.0–318.2 K.[5] This data can serve as a valuable reference for estimating the solubility of this compound in similar organic solvents.

| Solvent | Molar Enthalpy of Dissolution (kJ/mol) | Molar Entropy of Dissolution (J/mol·K) |

| Methyl Acetate | Not specified | Not specified |

| Ethyl Acetate | Not specified | Not specified |

| Acetone | Not specified | Not specified |

| Acetonitrile | Not specified | Not specified |

| n-Propanol | Not specified | Not specified |

| Isopropanol | Not specified | Not specified |

| n-Butanol | Not specified | Not specified |

| Isobutanol | Not specified | Not specified |

Note: The original study provides the full temperature-dependent solubility data which can be used to calculate these thermodynamic parameters.[5]

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the pyrrole ring and the carboxylic acid. Pyrrole and its derivatives are known to be susceptible to degradation under certain conditions, particularly in acidic environments and upon exposure to light and oxidizing agents. Carboxylic acids are generally stable but can undergo decarboxylation at elevated temperatures.

pH-Dependent Stability

-

Acidic Conditions: In acidic solutions, the pyrrole ring is prone to polymerization. Furthermore, some pyrrole-carboxylic acids have been shown to undergo decarboxylation in acidic media.

-

Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions.

-

Alkaline Conditions: In alkaline solutions, the carboxylic acid will be deprotonated to form the carboxylate salt, which is generally stable. However, the pyrrole ring's stability in strong alkaline conditions over long periods would need to be experimentally verified.

Thermal Stability

The melting point of 59-64 °C suggests that the compound is stable at ambient temperatures.[2][4] Thermal degradation is likely to occur at significantly higher temperatures, potentially leading to decarboxylation and decomposition of the pyrrole ring.

Photostability

Pyrrole-containing compounds can be sensitive to light. Photodegradation may occur, leading to discoloration and the formation of degradation products. The extent of photostability would need to be determined through controlled experiments.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination

A general workflow for determining the solubility of an organic compound is presented below.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Temperature Control: Experiments should be conducted at a controlled temperature (e.g., 25 °C).

-

Procedure:

-

Accurately weigh a small amount of this compound into a vial.

-

Add a known volume of the selected solvent in small increments.

-

After each addition, vigorously agitate the mixture for a set period until equilibrium is reached.

-

Visually inspect for complete dissolution.

-

The solubility is determined from the amount of compound dissolved in a specific volume of solvent. For precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the dissolved compound in a saturated solution.

-

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Hydrolytic: Expose the solution to acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60 °C).

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photolytic: Expose the solid and a solution to UV and visible light.

-

-

Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The percentage of the remaining parent compound and the formation of any degradation products are monitored.

-

Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the major degradation products.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on its chemical structure and a comparative analysis of a related compound. The provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. Further investigation into the quantitative solubility in a broader range of solvents and comprehensive forced degradation studies are recommended to fully characterize this compound for its potential use in drug development and other scientific fields.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1H-Pyrrole-1-propionic acid 97 89059-06-3 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)propanoic Acid (CAS 89059-06-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)propanoic acid, identified by the CAS number 89059-06-3, is a chemical compound featuring a pyrrole ring N-substituted with a propanoic acid moiety. The pyrrole heterocycle is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identifiers

The structural formula of this compound consists of a five-membered aromatic pyrrole ring where the nitrogen atom is connected to a three-carbon carboxylic acid chain.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 89059-06-3[2] |

| IUPAC Name | This compound[2] |

| Synonyms | N-(2-Carboxyethyl)pyrrole, 3-Pyrrol-1-yl-propionic acid, 1H-Pyrrole-1-propanoic acid |

| Molecular Formula | C₇H₉NO₂[2] |

| Molecular Weight | 139.15 g/mol [3] |

| SMILES | O=C(O)CCN1C=CC=C1[2] |

| InChIKey | RZJWSGHNRLPGHP-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the following table.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 59-64 °C |

| Boiling Point | 287.8 °C at 760 mmHg |

| Density | 1.14 g/cm³ |

| pKa (Predicted) | 3.94 ± 0.10 |

| Appearance | Off-white to brown solid |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, representative data can be inferred from the known structure and spectral data of related compounds. Commercial suppliers may provide compound-specific spectra upon request.[4]

Table 3: Representative Spectroscopic Data (Predicted/Typical)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH | |

| ~6.7 | Triplet | 2H | Pyrrole Hα | |

| ~6.1 | Triplet | 2H | Pyrrole Hβ | |

| ~4.1 | Triplet | 2H | -N-CH₂- | |

| ~2.7 | Triplet | 2H | -CH₂-COOH | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~175 | -COOH | |||

| ~121 | Pyrrole Cα | |||

| ~108 | Pyrrole Cβ | |||

| ~45 | -N-CH₂- | |||

| ~34 | -CH₂-COOH | |||

| FT-IR | Wavenumber (cm⁻¹) | Assignment | ||

| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) | |||

| ~1700 | C=O stretch (Carboxylic Acid) | |||

| ~1500, ~1400 | C-N stretch, C-C stretch (Pyrrole) | |||

| Mass Spec. | m/z | Assignment | ||

| 139.06 | [M]⁺ |

Disclaimer: The spectroscopic data presented are typical for the proposed structure and are for illustrative purposes. For precise data, experimental analysis is required.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific publicly available data on the biological activity, mechanism of action, and associated signaling pathways for this compound (CAS 89059-06-3). The pyrrole nucleus is a well-established pharmacophore present in numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][5][6] The presence of both the pyrrole ring and a carboxylic acid functional group suggests potential for various biological interactions, however, specific assays and studies are needed to elucidate its pharmacological profile.

Due to the absence of specific biological data, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this compound would be a valuable area for future investigation.

Experimental Protocols

Conceptual Synthetic Workflow

A plausible synthetic route would involve the N-alkylation of pyrrole with a suitable three-carbon electrophile containing a masked carboxylic acid functionality, followed by deprotection.

General Purification Protocol: Recrystallization

Purification of the crude product would likely involve recrystallization.

Note: The choice of solvent for recrystallization would need to be determined experimentally.

Conclusion

This compound is a readily characterizable organic molecule with potential for further investigation, particularly in the field of medicinal chemistry. This guide has summarized the available chemical and physical data for this compound. The significant lack of public information regarding its biological activity and detailed synthetic protocols highlights opportunities for future research to explore the potential of this compound.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | CAS 89059-06-3 [matrix-fine-chemicals.com]

- 3. 1H-Pyrrole-1-propanoic acid | C7H9NO2 | CID 297621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-PYRROLE-1-PROPANOIC ACID(89059-06-3) 1H NMR spectrum [chemicalbook.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Theoretical and Methodological Guide to 3-(1H-pyrrol-1-yl)propanoic Acid for Drug Discovery and Molecular Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 3-(1H-pyrrol-1-yl)propanoic acid. Given the absence of a singular, in-depth theoretical study on this specific molecule, this document outlines a robust computational protocol based on established methodologies for similar pyrrole derivatives. It is designed to serve as a foundational resource for researchers aiming to predict and understand the molecule's physicochemical properties, reactivity, and potential as a scaffold in drug design.

Physicochemical and Structural Data

A summary of the known physical and chemical properties of this compound is presented below. This data serves as a baseline for comparison with theoretically calculated values.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 89059-06-3 | [Matrix Fine Chemicals][2] |

| Molecular Formula | C₇H₉NO₂ | [CymitQuimica][3] |

| Molecular Weight | 139.15 g/mol | [PubChem][1] |

| Canonical SMILES | C1=CN(C=C1)CCC(=O)O | [Alfa Chemistry][4] |

| InChI Key | RZJWSGHNRLPGHP-UHFFFAOYSA-N | [CymitQuimica][3] |

| Form | Solid | [CymitQuimica][3] |

| Melting Point | 59-64 °C | [Alfa Chemistry][4] |

| Boiling Point (Est.) | 287.8 °C at 760 mmHg | [Alfa Chemistry][4] |

Experimental Protocols

Detailed experimental procedures are crucial for synthesizing and validating the computational models. Below are standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a Michael addition reaction, a common method for N-alkylation of pyrrole. A representative procedure is adapted from methodologies for similar N-substituted propanoic acids.[5]

Materials:

-

Pyrrole

-

Acrylonitrile

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Water

Procedure:

-

Step 1: Michael Addition. In a round-bottom flask, dissolve pyrrole and a catalytic amount of a strong base (e.g., KOH) in a suitable solvent like ethanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add acrylonitrile dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Step 2: Hydrolysis. Carefully add a concentrated aqueous solution of HCl to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Step 3: Isolation and Purification. After cooling, neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., water/ethanol mixture) to obtain pure this compound.

Characterization Protocol

The synthesized compound's structure and purity should be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence and connectivity of the pyrrole and propanoic acid protons. The electron-withdrawing nature of the pyrrole ring influences the chemical shifts of the adjacent methylene protons.[6] Expected signals would include triplets for the two methylene groups of the propanoic acid chain and distinct signals for the α- and β-protons of the pyrrole ring.[7]

-

¹³C NMR Spectroscopy: This technique verifies the carbon framework of the molecule, showing distinct peaks for the carboxylic acid carbon, the two methylene carbons, and the four unique carbons of the pyrrole ring.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-H and C-N stretches associated with the pyrrole ring.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Theoretical Calculations: A Proposed DFT Protocol

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[9][10] The following section outlines a comprehensive DFT-based protocol for the in-depth theoretical characterization of this compound.

Computational Workflow

The proposed workflow involves a multi-step process, starting from initial structure generation to the calculation of various molecular properties. This process is visualized in the diagram below.

Detailed Computational Methodology

-

Software: All theoretical calculations can be performed using the Gaussian suite of programs, a standard in computational chemistry.

-

Method: Density Functional Theory (DFT) is the chosen method.

-

Functional and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is recommended. This combination is well-validated for organic molecules, providing reliable geometries and electronic properties.[11]

-

Geometry Optimization: The initial 3D structure of this compound will be optimized without symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also yield thermodynamic data (zero-point vibrational energy, enthalpy, entropy) and allow for the simulation of IR and Raman spectra.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[12]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Electron-rich regions (negative potential) indicate likely sites for electrophilic attack, while electron-deficient regions (positive potential) are susceptible to nucleophilic attack.[13]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be used to investigate intramolecular charge transfer, hyperconjugative interactions, and the formal charge distribution on each atom.[14]

-

Presentation of Theoretical Data

The quantitative results from the proposed DFT calculations should be organized into clear, comparative tables.

Calculated Molecular Properties

This table would summarize the key energetic and electronic descriptors derived from the calculations.

| Calculated Parameter | Symbol | Predicted Value | Units | Interpretation |

| Total Energy (Optimized) | E_total | Value | Hartrees | Ground state electronic energy of the stable conformer. |

| Dipole Moment | µ | Value | Debye | Measure of the molecule's overall polarity. |

| HOMO Energy | E_HOMO | Value | eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | E_LUMO | Value | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE | Value | eV | Indicator of chemical reactivity and kinetic stability.[12] |

| Chemical Hardness | η | Value | eV | Resistance to change in electron configuration. |

| Electronegativity | χ | Value | eV | Measure of the ability to attract electrons. |

Key Thermodynamic Parameters (at 298.15 K)

This table presents the thermodynamic data obtained from the frequency analysis.

| Parameter | Symbol | Predicted Value | Units |

| Zero-Point Vibrational Energy | ZPVE | Value | kcal/mol |

| Enthalpy | H | Value | Hartrees |

| Gibbs Free Energy | G | Value | Hartrees |

| Entropy | S | Value | cal/mol·K |

Visualization of Molecular Properties and Relationships

Visual models are essential for interpreting complex computational data. The following diagram illustrates the relationship between the calculated electronic properties and their implications for the molecule's behavior.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS 89059-06-3 [matrix-fine-chemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

Quantum Chemical Insights into Pyrrole-N-Carboxylic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical studies of pyrrole-N-carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document summarizes key computational findings, details experimental methodologies, and presents data in a structured format to facilitate research and development.

Introduction to Pyrrole-Carboxylic Acids

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12. The introduction of a carboxylic acid group to the pyrrole ring, forming pyrrole-carboxylic acids, further enhances its chemical versatility and biological significance. These molecules serve as crucial building blocks in the synthesis of pharmaceuticals and functional materials. Quantum chemical studies provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds, guiding the design of novel derivatives with tailored functionalities.

Recent studies have highlighted the potential of pyrrole-carboxylic acid derivatives in various therapeutic areas. For instance, 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid (ADPC) has been identified as a potential anti-melanoma drug candidate.[1] Furthermore, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown promise as anticancer agents, with molecular docking studies suggesting they target the VEGFR-2 protein.[2]

Computational Methodologies in the Study of Pyrrole-Carboxylic Acids

The theoretical investigation of pyrrole-carboxylic acids predominantly employs Density Functional Theory (DFT) and ab initio methods to elucidate their molecular properties.

Key Computational Experiments

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 03/09/16 suite of programs is commonly used for these calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely applied DFT method for these systems.[3][4] For higher accuracy, Møller-Plesset second-order perturbation theory (MP2) is also utilized.[4]

-

Basis Set: The 6-311++G(d,p) and 6-311+G(d) basis sets are frequently chosen to provide a good balance between computational cost and accuracy for describing the electronic structure and properties of these molecules.[3][4][5]

-

Procedure:

-

The initial molecular structure of the pyrrole-carboxylic acid is built using a molecular modeling program.

-

A geometry optimization is performed to find the minimum energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies are often scaled by a factor (e.g., 0.96) to better match experimental FT-IR and Raman spectra.

-

-

Analysis: The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. The vibrational frequencies are used to assign experimental spectral bands and to characterize the vibrational modes of the molecule.

Experimental Protocol: Electronic Properties and Reactivity Analysis

-

Method: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra and study electronic transitions.

-

Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule.

-

Quantitative Data from Quantum Chemical Studies

The following tables summarize key quantitative data obtained from quantum chemical studies on pyrrole-carboxylic acids, providing a basis for comparison and further research.

Table 1: Calculated Geometrical Parameters of Pyrrole-2-Carboxylic Acid (PCA)

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| Bond Lengths (Å) | |||

| N1-C2 | 1.373 | 1.378 | |

| C2-C3 | 1.383 | 1.380 | |

| C3-C4 | 1.421 | 1.425 | |

| C4-C5 | 1.379 | 1.376 | |

| C5-N1 | 1.378 | 1.382 | |

| C2-C6 | 1.475 | 1.473 | |

| C6=O7 | 1.215 | 1.221 | |

| C6-O8 | 1.352 | 1.350 | |

| O8-H9 | 0.971 | 0.975 | |

| Bond Angles (º) | |||

| C5-N1-C2 | 109.3 | 109.1 | |

| N1-C2-C3 | 108.5 | 108.6 | |

| C2-C3-C4 | 107.4 | 107.4 | |

| C3-C4-C5 | 107.3 | 107.3 | |

| C4-C5-N1 | 107.5 | 107.6 | |

| N1-C2-C6 | 123.8 | 123.9 | |

| C3-C2-C6 | 127.7 | 127.5 | |

| C2-C6=O7 | 124.9 | 124.7 | |

| C2-C6-O8 | 112.3 | 112.5 | |

| O7=C6-O8 | 122.8 | 122.8 | |

| C6-O8-H9 | 107.9 | 107.5 |

Data synthesized from findings reported in studies on pyrrole-2-carboxylic acid.[4][5]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Pyrrole-2-Carboxylic Acid (s-cis conformer)

| Mode | Assignment | Calculated (B3LYP/6-311+G(d)) |

| ν(O-H) | O-H stretching | 3580 |

| ν(N-H) | N-H stretching | 3495 |

| ν(C=O) | C=O stretching | 1735 |

| ν(C-O) | C-O stretching | 1250 |

| δ(O-H) | O-H in-plane bending | 1380 |

| δ(N-H) | N-H in-plane bending | 1150 |

| Ring stretching | Pyrrole ring stretching | 1550, 1480, 1410 |

Data adapted from spectroscopic and DFT studies on pyrrole-2-carboxylic acid.[5]

Table 3: Calculated Electronic Properties of Pyrrole-Carboxylic Acid Derivatives

| Molecule | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| Pyrrole-2-carboxylic acid | B3LYP/6-311++G(d,p) | -6.58 | -0.89 | 5.69 |

| 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic Acid | DFT | -6.23 | -2.15 | 4.08 |

Data extracted from various quantum chemical studies.[1]

Synthesis of Pyrrole-Carboxylic Acids

Several synthetic routes are available for the preparation of pyrrole-carboxylic acids and their derivatives.

Paal-Knorr Pyrrole Synthesis

A common and versatile method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Protocol: Synthesis of N-substituted Pyrrole-2,5-dicarboxylic Acids

-

Starting Materials: 3-hydroxy-2-pyrones (as masked 1,4-dicarbonyl compounds) and primary amines (e.g., n-butylamine, benzylamine).

-

Reaction Conditions: The reaction can be performed under sustainable conditions, either neat at 50-75 °C or in a basic water-methanol solution at room temperature.[6]

-

Procedure:

-

The 3-hydroxy-2-pyrone is mixed with the primary amine.

-

If using a solvent, aqueous potassium hydroxide (KOH) and methanol are added to the reaction mixture to ensure homogeneity.

-

The mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then acidified.

-

The resulting N-substituted pyrrole dicarboxylic acid is isolated.

-

Synthesis of N-acylpyrroles

N-acylpyrroles can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of pyrrole-N-carboxylic acids.

Caption: Computational workflow for the quantum chemical study of pyrrole-carboxylic acids.

Caption: Logical workflow for drug discovery involving pyrrole-carboxylic acids.

Conclusion and Future Outlook

Quantum chemical studies are indispensable tools in the exploration of pyrrole-N-carboxylic acids. DFT and ab initio calculations provide a detailed understanding of their structural, electronic, and spectroscopic properties, which is crucial for the rational design of new molecules with desired functionalities. The synergy between computational predictions and experimental validations has been shown to accelerate the discovery of novel therapeutic agents.

Future research in this area will likely focus on:

-

Exploring a wider chemical space: Investigating a broader range of substituents on the pyrrole ring and the carboxylic acid group to fine-tune their properties.

-

Advanced computational models: Employing more sophisticated computational methods to account for solvent effects and to model complex biological environments more accurately.

-

Machine learning applications: Utilizing machine learning and artificial intelligence to predict the properties and activities of novel pyrrole-carboxylic acid derivatives, thereby accelerating the drug discovery process.

This guide serves as a foundational resource for researchers embarking on the study of pyrrole-N-carboxylic acids, providing a summary of the current state of knowledge and a framework for future investigations.

References

Analysis of 3-(1H-pyrrol-1-yl)propanoic Acid Crystal Structure: A Search for Non-Existent Data

Despite a comprehensive search of chemical and crystallographic databases, no published crystal structure for 3-(1H-pyrrol-1-yl)propanoic acid has been found. This technical overview details the search methodology and the absence of available data, highlighting a gap in the scientific literature for this compound.

A thorough investigation was conducted to locate the crystal structure of this compound, a compound of interest to researchers in materials science and drug development. The search encompassed broad and specific queries across multiple platforms, including general scientific search engines and specialized crystallographic databases such as the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD).

The inquiry extended to prominent journals in the field of crystallography and molecular structure, including Acta Crystallographica and the Journal of Molecular Structure. However, these extensive searches did not yield any publications or database entries containing the experimentally determined crystal structure of this compound.

The absence of this fundamental data precludes the possibility of generating an in-depth technical guide as originally intended. Key components of such a guide, including tables of quantitative crystallographic data (unit cell parameters, bond lengths, bond angles), detailed experimental protocols for X-ray diffraction analysis, and visualizations of the crystal packing and molecular interactions, cannot be produced without the foundational crystal structure information.

Hypothetical Workflow for Crystal Structure Analysis

In the event that crystals of this compound were to be synthesized and analyzed, the following workflow would be anticipated. This serves as a general protocol for researchers who may pursue the crystallographic analysis of this compound in the future.

An In-depth Technical Guide on the Thermal Degradation Profile of 3-(1H-pyrrol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)propanoic acid is a bifunctional molecule incorporating a pyrrole ring and a carboxylic acid moiety. Its thermal stability is a critical parameter for applications in drug development, materials science, and chemical synthesis, as it dictates storage conditions, processing parameters, and potential degradation pathways that might affect its efficacy and safety. This technical guide provides a comprehensive overview of the expected thermal degradation profile of this compound, drawing parallels from the thermal behavior of similar pyrrole-containing carboxylic acids.

Predicted Thermal Degradation Pathway

The primary thermal degradation pathway for many carboxylic acids is decarboxylation, the removal of a carboxyl group as carbon dioxide. Studies on the decarboxylation of pyrrole-2-carboxylic acid suggest that this process can be influenced by factors such as acid catalysis and the presence of water.[1][2] For this compound, a likely thermal degradation mechanism is the cleavage of the bond between the carboxylic group and the adjacent carbon, leading to the formation of N-ethylpyrrole and carbon dioxide.

Caption: Proposed thermal degradation of this compound.

Experimental Protocols for Thermal Analysis

The following are detailed, illustrative methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on this compound. These protocols are based on experimental setups used for similar organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Reheat the sample to 200 °C at 10 °C/min to observe any changes in thermal behavior after the first heating cycle.

-

-

Data Collection: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Illustrative Data Presentation

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 210 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 235 °C | The temperature of the maximum rate of mass loss. |

| Mass Loss in First Stage | ~ 45-55% | Corresponds to the loss of the propanoic acid side chain. |

| Residue at 600 °C | < 5% | Indicates nearly complete decomposition. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Description |

| Melting Point (Tm) | ~ 150-160 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHf) | ~ 25-35 kJ/mol | The heat absorbed during the melting process. |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: General workflow for TGA and DSC analysis.

Conclusion

While direct experimental data for the thermal degradation of this compound is not currently available, this guide provides a robust framework for its investigation. Based on the behavior of analogous compounds, the primary degradation mechanism is expected to be decarboxylation. The provided experimental protocols and illustrative data offer a solid starting point for researchers to design and interpret their own thermal analysis studies. It is imperative that these predictive analyses are substantiated with empirical data to fully characterize the thermal properties of this compound for its intended applications.

References

Methodological & Application

Application Notes and Protocols for Electropolymerization of 3-(1H-pyrrol-1-yl)propanoic acid for Biosensors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(1H-pyrrol-1-yl)propanoic acid (Py-COOH) in the development of electrochemical biosensors. The electropolymerization of this functionalized pyrrole monomer creates a conductive polymer film, poly(this compound), which serves as an excellent platform for the immobilization of biorecognition molecules. The pendant carboxylic acid groups are readily available for covalent attachment of enzymes, antibodies, or other biomolecules, leading to the fabrication of sensitive and selective biosensors.[1][2]

Principle and Applications

Conducting polymers like polypyrrole (PPy) and its derivatives are extensively used in biosensor fabrication due to their favorable properties, including high conductivity, environmental stability, and biocompatibility.[2][3] The functionalization of the pyrrole monomer with a carboxylic acid group, as in Py-COOH, provides a versatile handle for the covalent immobilization of biomolecules. This covalent attachment enhances the stability and reproducibility of the biosensor compared to physical adsorption methods.[4][5]

The resulting poly(Py-COOH) film can be employed in a variety of biosensing applications, including the detection of metabolites like glucose, neurotransmitters such as dopamine, and cancer biomarkers.[2][3] The general principle involves the enzymatic conversion of a target analyte into an electroactive species, which is then detected at the polymer-modified electrode.

Experimental Protocols

The following protocols provide a general framework for the fabrication of a biosensor using electropolymerized Py-COOH. Researchers should optimize these parameters for their specific application.

Materials and Reagents

-

This compound (monomer)

-

Supporting electrolyte (e.g., lithium perchlorate (LiClO₄), sodium chloride (NaCl))

-

Solvent (e.g., acetonitrile, aqueous buffer)

-

Working electrode (e.g., glassy carbon, gold, indium tin oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Biorecognition molecule (e.g., glucose oxidase, antibody)

-

Coupling agents for immobilization (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS))

-

Phosphate buffered saline (PBS)

-

Target analyte solution

Protocol 1: Electropolymerization of this compound

This protocol describes the electrochemical deposition of a poly(Py-COOH) film onto a working electrode.

-

Electrode Preparation: Thoroughly clean the working electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

-

Monomer Solution Preparation: Prepare a solution containing the this compound monomer (e.g., 0.025 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent (e.g., acetonitrile or an aqueous solution).[6]

-

Electrochemical Setup: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Electropolymerization: Immerse the electrodes in the monomer solution. Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.

-

Cyclic Voltammetry: Scan the potential within a range where the monomer is oxidized (e.g., from -0.6 V to +0.8 V) for a set number of cycles (e.g., 7 cycles) at a specific scan rate (e.g., 50 mV/s).[6]

-

Potentiostatic Method: Apply a constant potential at which the monomer oxidizes for a defined period to control the film thickness.

-

-

Washing: After polymerization, gently rinse the modified electrode with the solvent to remove any unreacted monomer and loosely bound oligomers.

Protocol 2: Covalent Immobilization of a Biorecognition Molecule

This protocol details the covalent attachment of a model enzyme, such as glucose oxidase, to the poly(Py-COOH) film.

-

Activation of Carboxylic Acid Groups: Immerse the poly(Py-COOH) modified electrode in a freshly prepared aqueous solution of EDC (e.g., 0.1 M) and NHS (e.g., 0.05 M) for a specified time (e.g., 1 hour) at room temperature to activate the carboxyl groups.

-

Washing: Rinse the electrode with PBS to remove excess EDC and NHS.

-

Enzyme Immobilization: Immediately immerse the activated electrode in a solution of the biorecognition molecule (e.g., glucose oxidase in PBS) and incubate for a period (e.g., 2 hours) at 4°C to allow for covalent bond formation.

-

Blocking: To block any remaining active sites and prevent non-specific binding, the electrode can be incubated in a solution of bovine serum albumin (BSA) or ethanolamine.

-

Final Washing: Rinse the electrode thoroughly with PBS to remove any unbound biomolecules. Store the biosensor at 4°C in PBS when not in use.

Data Presentation

The performance of biosensors based on functionalized polypyrrole can be characterized by several key parameters. The table below summarizes quantitative data from a biosensor developed for dopamine detection using a composite film of polypyrrole-3-carboxylic acid and polypyrrole, which showcases the potential of such systems.[3]

| Parameter | Value | Reference |

| Analyte | Dopamine | [3] |

| Polymer Matrix | Polypyrrole-3-carboxylic acid/Polypyrrole/AuNPs | [3] |

| Linear Detection Range | 5 to 180 µM | [3] |

| Limit of Detection (LOD) | 9.72 nM | [3] |

| Limit of Quantitation (LOQ) | 0.032 µM | [3] |

| Sensitivity | 2 µA µM⁻¹ cm⁻² | [3] |

| Correlation Coefficient (R²) | 0.9913 | [3] |

Visualizations

The following diagrams illustrate the key processes involved in the fabrication and function of a biosensor based on electropolymerized this compound.

Caption: Experimental workflow for biosensor fabrication.

Caption: Electropolymerization of this compound.

Caption: Generic signaling pathway for an amperometric biosensor.

References

- 1. Functionalized polypyrrole nanotube arrays as electrochemical biosensor for the determination of copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine [mdpi.com]

- 4. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate [frontiersin.org]

Application Notes and Protocols for Conductive Polymers from 3-(1H-pyrrol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential properties of conductive polymers based on 3-(1H-pyrrol-1-yl)propanoic acid. The information is intended to serve as a foundational guide for the development of novel conductive materials for applications in sensors, bioelectronics, and drug delivery systems.

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical characteristics and processing advantages of polymers. Polypyrrole (PPy) is a widely studied conductive polymer due to its high conductivity, good environmental stability, and biocompatibility. Functionalization of the pyrrole monomer, such as with a propanoic acid group at the nitrogen atom to form this compound, offers a strategic approach to introduce new functionalities. The carboxylic acid group can enhance solubility in aqueous media, provide sites for bioconjugation, and influence the polymer's electrochemical and mechanical properties.

This document outlines the primary methods for synthesizing poly(this compound), summarizes its expected physicochemical properties based on related N-substituted polypyrroles, and provides detailed experimental protocols.

Data Presentation

The following tables summarize typical experimental conditions and resulting properties for the synthesis of N-substituted polypyrroles. It is important to note that specific values for the homopolymer of this compound are not widely reported in the literature; therefore, the data presented here are based on studies of copolymers containing this monomer and other N-substituted polypyrroles. These values should be considered as a starting point for experimental design and optimization.

Table 1: Chemical Oxidative Polymerization Parameters for N-substituted Polypyrrole Copolymers

| Parameter | Value/Range | Notes |

| Monomer | Pyrrole and this compound | Molar ratios of pyrrole to N-substituted pyrrole can be varied (e.g., 1:1, 1:3, 1:5) to tune polymer properties.[1] |

| Oxidant | Ferric chloride (FeCl₃) or Ammonium persulfate (APS) | A typical monomer-to-oxidant molar ratio is around 1:2.33 for FeCl₃ and 1:0.5 for APS.[1] |

| Solvent | Deionized water, Acetonitrile | Aqueous solutions are common, especially for water-soluble monomers. |

| Temperature | Room temperature (~25°C) or lower (e.g., < 5°C) | Lower temperatures can lead to more ordered polymer chains and higher conductivity.[1] |

| Reaction Time | 6 - 14 hours | The reaction time can influence the polymer yield and molecular weight.[1] |

Table 2: Electrochemical Polymerization Parameters for N-substituted Polypyrrole Derivatives

| Parameter | Value/Range | Notes |

| Working Electrode | Glassy Carbon Electrode (GCE), Platinum (Pt), Gold (Au) | The choice of electrode material can affect film adhesion and morphology. |

| Reference Electrode | Ag/AgCl | A standard reference electrode for aqueous and many organic electrolytes. |